molecular formula C18H14O4 B5779102 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Cat. No. B5779102
M. Wt: 294.3 g/mol
InChI Key: ANPFZJGFQXYYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate, also known as MOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOCA is a member of the coumarin family, which is a class of compounds that have been widely studied for their biological activities. MOCA has been found to have several interesting properties, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is not fully understood. However, studies have suggested that 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate may exert its biological effects by modulating various signaling pathways. For example, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate also activates the AMPK pathway, which is involved in cellular energy metabolism and has been implicated in the regulation of aging and age-related diseases.
Biochemical and Physiological Effects:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and antitumor effects, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate also exhibits cardioprotective effects by improving cardiac function and reducing myocardial injury.

Advantages and Limitations for Lab Experiments

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has some limitations as well. It has low water solubility, which may limit its use in certain experiments. In addition, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.

Future Directions

There are several future directions for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate research. One area of interest is the development of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate-based drugs for the treatment of inflammatory and neurodegenerative diseases. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has also shown promise as a potential anticancer agent, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, the pharmacokinetics and toxicity profiles of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate need to be further investigated to ensure its safety and efficacy in vivo. Overall, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a promising compound that has the potential to contribute to the development of novel therapeutics for a variety of diseases.

Synthesis Methods

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of salicylaldehyde and phenylacetic acid in the presence of acetic anhydride and a catalyst. The reaction yields 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate as a yellow crystalline solid with a melting point of 168-170°C.

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-16(21-12(2)19)9-8-14-15(10-17(20)22-18(11)14)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFZJGFQXYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

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